molecular formula C21H19ClN2OS B2644682 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898459-02-4

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2644682
CAS RN: 898459-02-4
M. Wt: 382.91
InChI Key: FEQYLSRDZWDDOV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as CUDC-305, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of multiple oncogenic pathways, including histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2).

Scientific Research Applications

Synthesis and Chemical Transformations

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, due to its complex structure involving indole and thiophene rings, is likely involved in various chemical synthesis and transformations. Compounds with indole and thiophene moieties have been extensively studied for their synthetic versatility and biological activities. For instance, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates involve heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to compounds that could undergo decarboxylation to yield N-(5-chloro-1H-indol-3-yl)benzamide (Cucek & Verček, 2008). Such processes highlight the potential for creating novel compounds through intricate synthetic pathways.

Biological Activities and Applications

The structural elements present in 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide suggest its potential for biological activities. Compounds with similar structures have been explored for various biological applications. For example, studies on cognitive enhancing agents have revealed that compounds with benzenepeptide moieties exhibit significant antiamnestic and antihypoxic activities, indicating potential therapeutic applications for memory impairment and hypoxia (Ono et al., 1995). Moreover, bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, suggesting their utility in regulating bone and teeth calcification (Abbasi et al., 2019).

Anticancer and Anticonvulsant Activities

The indole nucleus, a core component of 2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, is crucial in many natural and synthetic molecules with significant anticancer and anti-inflammatory activities. Novel compounds with indole-based structures have shown promising results in anticancer evaluations, demonstrating the potential of such compounds in therapeutic applications (Ravinaik et al., 2021). Additionally, derivatives designed for CNS depressant and anticonvulsant activities have highlighted the versatility of indole-containing compounds in addressing neurological disorders (Nikalje et al., 2015).

properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS/c22-17-8-3-2-7-16(17)21(25)23-14-19(20-10-5-13-26-20)24-12-11-15-6-1-4-9-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQYLSRDZWDDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

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